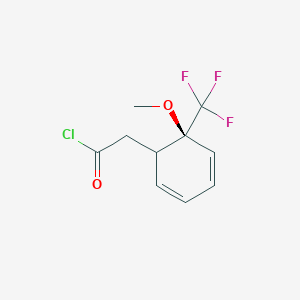
(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride is a chemical compound known for its unique structural features and reactivity. It contains a trifluoromethyl group, which is significant in pharmaceuticals, agrochemicals, and materials due to its electron-withdrawing properties . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride typically involves the reaction of (2S)-2-Methoxy-2-trifluoromethylphenylacetic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
(2S)-2-Methoxy-2-trifluoromethylphenylacetic acid+SOCl2→(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires proper handling and safety measures due to its corrosive nature.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form (2S)-2-Methoxy-2-trifluoromethylphenylacetic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Water or aqueous base (e.g., NaOH) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
(2S)-2-Methoxy-2-trifluoromethylphenylacetic acid: Formed from hydrolysis.
Alcohol: Formed from reduction.
Scientific Research Applications
(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of trifluoromethylated compounds.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in drug development due to the trifluoromethyl group’s influence on biological activity.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of (2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce the trifluoromethyl group into target molecules .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent.
Thiophene derivatives: Known for their biological activity and applications in materials science.
Triflamides and Triflimides: Utilized in organic synthesis and catalysis.
Uniqueness
(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride is unique due to its specific structural features and reactivity profile. The presence of the trifluoromethyl group imparts distinct electronic properties, making it a valuable compound in various chemical transformations and applications.
Properties
Molecular Formula |
C10H10ClF3O2 |
|---|---|
Molecular Weight |
254.63 g/mol |
IUPAC Name |
2-[(6S)-6-methoxy-6-(trifluoromethyl)cyclohexa-2,4-dien-1-yl]acetyl chloride |
InChI |
InChI=1S/C10H10ClF3O2/c1-16-9(10(12,13)14)5-3-2-4-7(9)6-8(11)15/h2-5,7H,6H2,1H3/t7?,9-/m0/s1 |
InChI Key |
OFHHWZBSOCGDDF-NETXQHHPSA-N |
Isomeric SMILES |
CO[C@]1(C=CC=CC1CC(=O)Cl)C(F)(F)F |
Canonical SMILES |
COC1(C=CC=CC1CC(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B14791016.png)
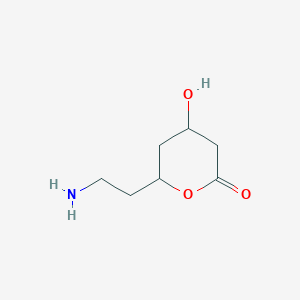
![[6-[[(2S,3R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B14791032.png)
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]acetamide](/img/structure/B14791035.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B14791040.png)
![(5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone](/img/structure/B14791047.png)
![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14791048.png)
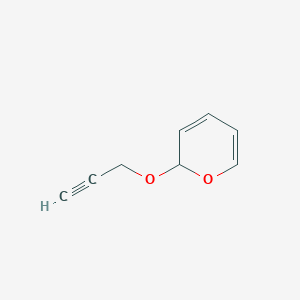
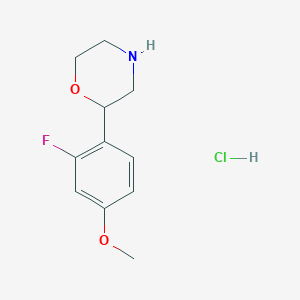
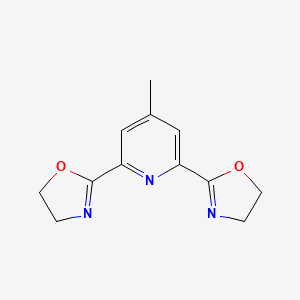
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine](/img/structure/B14791066.png)
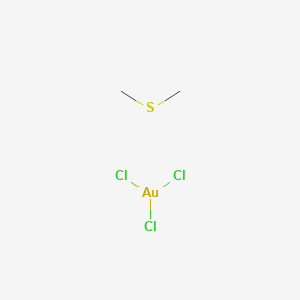
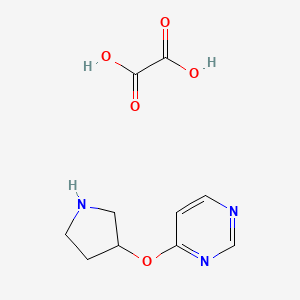
![7-[3-[[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride](/img/structure/B14791076.png)
